4alphaH-Eudesm-11(13)-ene-4,12-diol; Ilicic alcohol
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Overview
Description
4alphaH-Eudesm-11(13)-ene-4,12-diol, also known as Ilicic alcohol, is a sesquiterpenoid compound. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and often have significant biological activities. This compound is characterized by its eudesmane skeleton, which includes a hydroxy substituent at C-11 and a double bond between C-3 and C-4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4alphaH-Eudesm-11(13)-ene-4,12-diol typically involves the cyclization of farnesyl pyrophosphate (FPP) to form the eudesmane skeleton. This process can be catalyzed by sesquiterpene synthases, which facilitate the formation of the characteristic ring structure. The hydroxy groups at C-4 and C-12 are introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils from plants like Cryptomeria japonica. The extraction process includes steam distillation followed by purification steps such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4alphaH-Eudesm-11(13)-ene-4,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Major Products Formed
Oxidation: Formation of eudesmane ketones or aldehydes.
Reduction: Formation of saturated eudesmane derivatives.
Substitution: Formation of eudesmane derivatives with various functional groups.
Scientific Research Applications
4alphaH-Eudesm-11(13)-ene-4,12-diol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex sesquiterpenoids.
Biology: Studied for its role in plant metabolism and its effects on plant growth regulation.
Medicine: Investigated for its potential anti-inflammatory, antibacterial, and antifungal properties.
Industry: Utilized in the formulation of fragrances and flavors due to its presence in essential oils.
Mechanism of Action
The biological effects of 4alphaH-Eudesm-11(13)-ene-4,12-diol are primarily due to its interaction with cellular membranes and enzymes. It can inhibit certain calcium channels, affecting synaptosomal calcium uptake and neurotransmitter release. This mechanism is particularly relevant in its potential anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Alpha-Eudesmol: Another eudesmane sesquiterpenoid with similar structural features but different biological activities.
Beta-Eudesmol: Similar to alpha-eudesmol but with variations in the position of hydroxy groups.
Gamma-Eudesmol: Another isomer with distinct biological properties.
Uniqueness
4alphaH-Eudesm-11(13)-ene-4,12-diol is unique due to its specific hydroxy and double bond positions, which confer distinct chemical reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C15H26O2 |
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Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1R,4aR)-7-(3-hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol |
InChI |
InChI=1S/C15H26O2/c1-11(10-16)12-5-8-14(2)6-4-7-15(3,17)13(14)9-12/h12-13,16-17H,1,4-10H2,2-3H3/t12?,13?,14-,15-/m1/s1 |
InChI Key |
RMARCXQAHOJNRB-NEXFUWMNSA-N |
Isomeric SMILES |
C[C@]12CCC[C@@](C1CC(CC2)C(=C)CO)(C)O |
Canonical SMILES |
CC12CCCC(C1CC(CC2)C(=C)CO)(C)O |
Origin of Product |
United States |
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